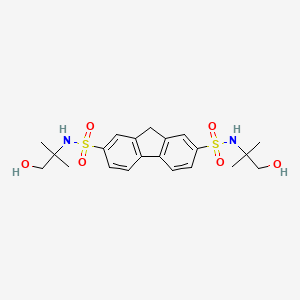
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of sulfonamide groups and hydroxyalkyl substituents in its structure imparts specific chemical properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 9H-fluorene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the conversion of sulfonic acids to sulfonamides using appropriate amines. The final step involves the introduction of 1-hydroxy-2-methylpropan-2-yl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or hydroxyalkyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the sulfonamide groups may produce primary or secondary amines.
科学研究应用
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and organic electronic devices.
作用机制
The mechanism of action of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the hydroxyalkyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can be compared with other fluorene derivatives and sulfonamide compounds. Similar compounds include:
9H-fluorene-2,7-disulfonamide: Lacks the hydroxyalkyl substituents, resulting in different chemical properties and applications.
N2,N7-bis(1-hydroxyethyl)-9H-fluorene-2,7-disulfonamide: Has shorter hydroxyalkyl chains, which may affect its reactivity and interactions.
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene: Lacks the sulfonamide groups, leading to different biological and chemical behavior.
The uniqueness of this compound lies in its combination of sulfonamide and hydroxyalkyl groups, which impart specific properties that are valuable in various scientific and industrial applications.
属性
IUPAC Name |
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-20(2,12-24)22-30(26,27)16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)31(28,29)23-21(3,4)13-25/h5-8,10-11,22-25H,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGXMUEXZFCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
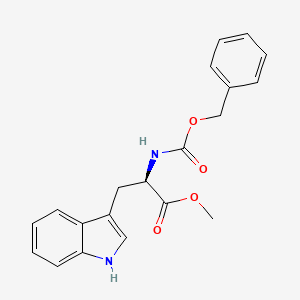
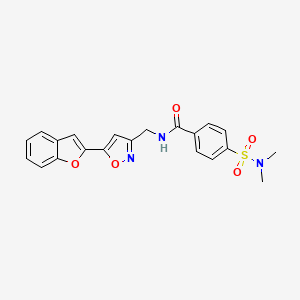
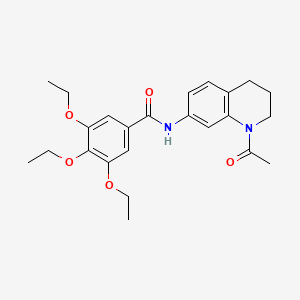
![1-(4-Hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl)prop-2-en-1-one](/img/structure/B2666401.png)
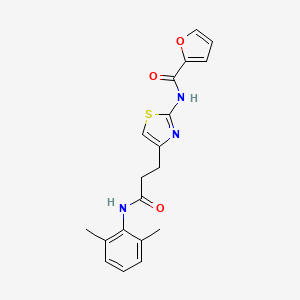
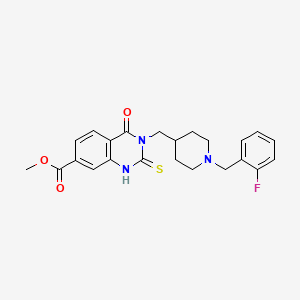
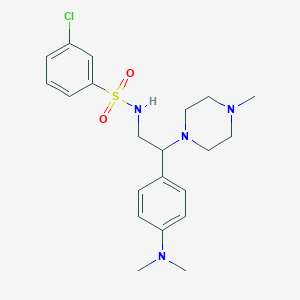
![2-[(3,4-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2666409.png)
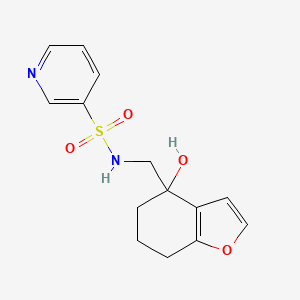
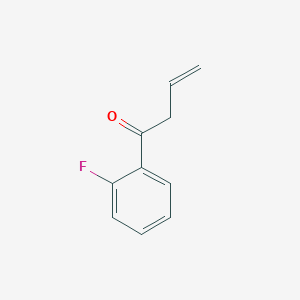
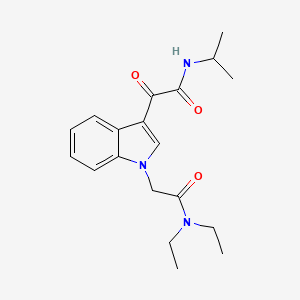
![2-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2666414.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2666416.png)

